molecular formula C18H17N3O4S B2822018 (E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2035036-44-1

(E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2822018
CAS No.: 2035036-44-1
M. Wt: 371.41
InChI Key: LYFFTVXAGRANFO-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Synthesis Approaches

(E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole and its derivatives exhibit a wide range of biological activities, which makes them significant in scientific research. Oxadiazoles, including compounds similar to the specified chemical, are known for their diverse biological effects due to the presence of a 1,2,4-oxadiazole ring. This heterocyclic compound is recognized for its antimicrobial, analgesic, anti-inflammatory, and anticancer properties, among others. The oxadiazole ring, derived from furan by replacing two methylene groups with nitrogen atoms, plays a crucial role in the compound's biological activity. Its electron density and resistance to electrophilic substitutions make it a valuable core for drug development. Furthermore, these compounds have been applied in fields beyond pharmacology, such as in the synthesis of photosensitizers, liquid crystals, and organic light-emitting diodes (OLEDs) due to their unique chemical properties (M. Abbasi et al., 2018).

Chemical Synthesis and Modification

The synthesis of this compound derivatives involves multiple steps, starting from basic heterocyclic compounds to more complex structures incorporating the oxadiazole ring. One common approach includes the cyclization of diacylhydrazides using strong acidic reagents to form the oxadiazole core. This process demonstrates the flexibility and adaptability of this chemical structure for modifications, allowing researchers to explore various biological activities by altering substituents around the core ring. The development of furoxans from styrenes under basic or neutral conditions, as explored by R. Matsubara et al. (2013), is another example of innovative synthesis methods that provide new pathways for creating compounds with significant biological potential (R. Matsubara et al., 2013).

Antimicrobial and Anticancer Properties

Several studies have highlighted the antimicrobial and anticancer properties of 1,3,4-oxadiazole derivatives. These compounds have shown promising activity against a variety of microbial strains and cancer cell lines, underscoring their potential in developing new therapeutic agents. For instance, sulfonamidomethane-linked heterocycles, which share structural similarities with the specified compound, have demonstrated antimicrobial and cytotoxic activities. This suggests a broad spectrum of biological effects that can be harnessed for pharmaceutical applications, particularly in combating infectious diseases and cancer (V. Padmavathi et al., 2008).

Properties

IUPAC Name

5-(furan-2-yl)-3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-26(23,12-9-14-5-2-1-3-6-14)21-10-8-15(13-21)17-19-18(25-20-17)16-7-4-11-24-16/h1-7,9,11-12,15H,8,10,13H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFFTVXAGRANFO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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